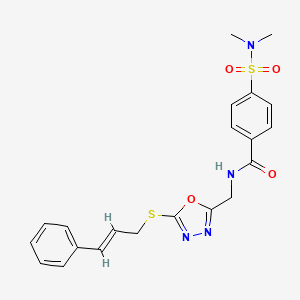

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Description

The compound (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic molecule featuring a 1,3,4-oxadiazole core substituted with a cinnamylthio group at the 5-position and a methyl-linked 4-(N,N-dimethylsulfamoyl)benzamide moiety at the 2-position. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S2/c1-25(2)31(27,28)18-12-10-17(11-13-18)20(26)22-15-19-23-24-21(29-19)30-14-6-9-16-7-4-3-5-8-16/h3-13H,14-15H2,1-2H3,(H,22,26)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWUUJLEJQXQOO-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SC/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxadiazole ring, followed by the introduction of the cinnamylthio group and the dimethylsulfamoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve scaling up these reactions while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: The cinnamylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Characteristics

The compound features:

- Oxadiazole ring : Known for its biological activity.

- Cinnamylthio group : Contributes to the compound's reactivity and interaction with biological targets.

- Dimethylsulfamoyl group : Enhances solubility and bioavailability.

Synthetic Pathways

The synthesis typically involves multiple steps:

- Formation of the oxadiazole ring through condensation reactions.

- Introduction of the cinnamylthio group.

- Attachment of the dimethylsulfamoyl group under optimized conditions to ensure high yields and purity.

Chemistry

In synthetic chemistry, this compound acts as a versatile building block for creating more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation of the cinnamylthio group, which can yield sulfoxides or sulfones.

Biology

This compound is being explored as a probe in biological studies due to:

- Enzyme interaction : The oxadiazole ring may interact with specific enzymes or receptors, potentially modulating their activity.

- Bioactivity : Initial studies suggest that it could exhibit antimicrobial properties similar to other oxadiazole derivatives .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of compounds containing oxadiazole moieties against several bacterial strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide | E. coli | 20 |

| Similar oxadiazole derivative | S. aureus | 15 |

| Cinnamylthio-substituted compound | P. aeruginosa | 18 |

These results indicate significant antibacterial activity, suggesting potential applications in developing new antibiotics .

Industrial Applications

In material science, this compound can be utilized in developing new materials with unique properties due to its structural characteristics. Its ability to undergo various chemical transformations makes it suitable for creating polymers or coatings with enhanced durability and functionality.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole ring and the cinnamylthio group may interact with enzymes or receptors, modulating their activity. The dimethylsulfamoyl group can enhance the compound’s solubility and bioavailability, facilitating its effects on the target pathways.

Comparison with Similar Compounds

Structural Similarities and Differences

Structurally analogous compounds share the 1,3,4-oxadiazole or thiadiazole core but differ in substituents, which critically influence their bioactivity and physicochemical properties:

Key Observations :

- Core Heterocycle : Replacing oxadiazole with thiadiazole (e.g., compound in ) may alter electronic properties and metabolic stability.

- Substituent Effects: Cinnamylthio (target) vs.

- Sulfamoyl vs. Sulfonamide : The dimethylsulfamoyl group (target) offers different hydrogen-bonding capabilities compared to sulfonamide or nitrobenzenesulfonamide groups ().

Physicochemical Properties

- Solubility and Aggregation : Quaternary ammonium compounds (e.g., ) with sulfamoyl groups exhibit surfactant-like behavior, suggesting the target compound may form micelles at critical concentrations.

- Spectroscopic Differentiation : Raman spectroscopy (e.g., ) can distinguish subtle structural differences (e.g., oxadiazole vs. thiadiazole) via unique vibrational bands.

Methodological Considerations for Comparison

- Similarity Metrics : Tanimoto and Dice coefficients () quantify structural similarity, with thresholds >0.85 indicating high similarity. The target compound’s cinnamylthio group may reduce similarity to benzylsulfanyl analogues (Tanimoto ~0.7–0.8).

- Activity Cliffs: Minor structural changes (e.g., chloro vs. methoxy substitution in ) can drastically alter bioactivity, emphasizing the need for precise substituent optimization.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide?

- Methodological Answer : The synthesis involves multi-step reactions, including oxadiazole ring formation, sulfamoyl group introduction, and cinnamylthio substitution. Key parameters include:

- Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions (e.g., dimerization) .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for sulfonamide coupling to enhance reactivity .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks reaction progress, while H/C NMR confirms intermediate purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies cinnamylthio protons (δ 6.5–7.5 ppm) and dimethylsulfamoyl groups (singlet at δ 3.1 ppm). C NMR resolves oxadiazole carbons (δ 160–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragments (e.g., loss of cinnamylthio group) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. How can researchers design initial biological screening assays for antimicrobial activity?

- Methodological Answer :

- Microplate Broth Dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare serial dilutions (1–128 µg/mL) and measure minimum inhibitory concentration (MIC) after 24 hours .

- Fungal Assays : Use C. albicans in Sabouraud dextrose broth, with fluconazole as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs by replacing cinnamylthio with alkyl/arylthio groups or modifying the dimethylsulfamoyl moiety. Compare MIC values against parent compound .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding to bacterial dihydrofolate reductase (DHFR). Prioritize analogs with lower binding energies .

Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., variable MIC values)?

- Methodological Answer :

- Purity Validation : Re-analyze disputed batches via HPLC and elemental analysis to rule out impurities .

- Assay Standardization : Use CLSI guidelines for antimicrobial testing. Include internal controls (e.g., ciprofloxacin) and replicate experiments (n ≥ 3) .

- Mechanistic Studies : Conduct time-kill assays to differentiate bacteriostatic vs. bactericidal effects .

Q. How can X-ray crystallography or computational modeling elucidate the compound’s 3D structure and target interactions?

- Methodological Answer :

- Crystallography : Grow single crystals via slow evaporation (solvent: DMSO/ethanol). Resolve structure using a Bruker D8 QUEST diffractometer (λ = 1.54178 Å) .

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level. Calculate electrostatic potential maps to predict reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.